24,25-Epoxy-cholesterol

描述

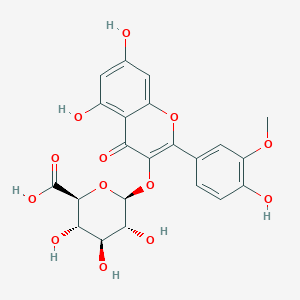

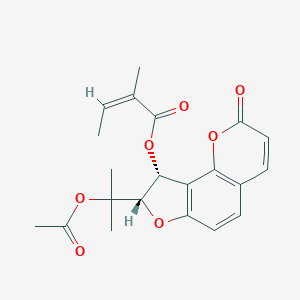

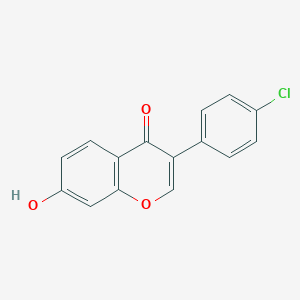

24,25-Epoxy-cholesterol is an oxysterol . It inhibits the proliferation of HGC-27 gastric cancer cells when used at a concentration of 1 µM . It is also an effective activator of liver X receptor (LXR) transcription . Levels of 24,25-epoxy cholesterol are increased in the tumor tissues of patients with gastric cancer .

Synthesis Analysis

The synthesis of 24(S),25-epoxycholesterol is enhanced in macrophages by inhibitors of 2,3-Oxidosqualene:Lanosterol Cyclase . This oxysterol is produced in a shunt of the mevalonate pathway which also produces cholesterol .

Molecular Structure Analysis

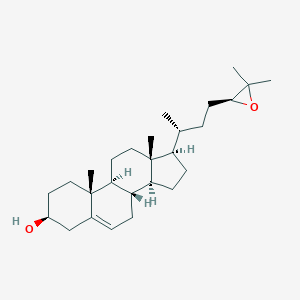

The molecular formula of 24,25-Epoxy-cholesterol is C27H44O2 . The systematic name is 24S,25-epoxy-cholest-5-en-3β-ol .

Chemical Reactions Analysis

24(S),25-Epoxycholesterol inhibits the conversion of desmosterol to cholesterol by 3β-hydroxysterol Δ24-reductase (DHCR24/Seladin-1) in CHO-7 and SRD-1 cells when used at a concentration of 2.5 μM .

Physical And Chemical Properties Analysis

The exact mass of 24,25-Epoxy-cholesterol is 400.33413 . It is soluble in ethanol .

科学研究应用

Regulation of Lipid Metabolism

24,25-Epoxy-cholesterol (24,25EC) plays a key role in regulating lipid metabolism. It activates the liver X receptor (LXR), which is crucial in macrophage foam cell formation, a central event in atherosclerosis . The activation of LXR leads to increased expression of ABCA1 and cholesterol efflux .

Attenuation of Foam Cell Formation

The synthesis of 24,25EC can block foam cell formation induced by atherogenic lipoproteins. This is achieved by stimulating endogenous oxysterol synthesis . This approach inhibits foam cell formation without a detrimental effect on TG synthesis .

Inhibition of Cholesterol Uptake and Synthesis

24,25EC can inhibit cholesterol uptake and synthesis by suppressing the activation of Sterol Regulatory Element-Binding Proteins (SREBPs) . SREBPs are transcription factors that regulate lipid homeostasis by controlling the expression of a range of enzymes required for endogenous cholesterol, fatty acid, triacylglycerol, and phospholipid synthesis .

Promotion of Cholesterol Efflux

24,25EC promotes cholesterol efflux by serving as a ligand for LXR target genes, including ATP-binding cassette transporter A1 (ABCA1) . ABCA1 is a major regulator of cellular cholesterol and phospholipid homeostasis .

Regulation of Immune Homeostasis

Cholesterol and oxysterols synthesized de novo in immune cells and stroma cells are involved in immune homeostasis . This may also be influenced by an excess intake of dietary cholesterol .

Potential Impact on Inflammatory Disorders

The amount of dietary cholesterol influence on the levels of LDL cholesterol and blood oxysterols plays a significant role in the induction of a pro-inflammatory state in immune cells . This can lead to inflammatory disorders, including cardiovascular disease .

作用机制

Target of Action

24,25-Epoxy-cholesterol primarily targets the Liver X Receptor (LXR) and lanosterol synthase (LSS) . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol homeostasis . LSS is an enzyme that plays a crucial role in the cholesterol biosynthesis pathway .

Mode of Action

24,25-Epoxy-cholesterol acts as an agonist of the LXR . By binding to this receptor, it influences the transcription of genes involved in cholesterol metabolism . It also modulates the activity of LSS, thereby affecting the synthesis of cholesterol and other sterols .

Biochemical Pathways

24,25-Epoxy-cholesterol is synthesized in a shunt of the mevalonate pathway, which also produces cholesterol . It is metabolized to epoxycholesterol via the epoxycholesterol shunt pathway . Increased flux through this pathway, driven by inhibitors of LSS, enhances the formation of oligodendrocytes .

Pharmacokinetics

It’s known that the compound can be synthesized de novo in cells and can also be supplied exogenously .

Result of Action

24,25-Epoxy-cholesterol has several effects at the molecular and cellular levels. It decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . It also promotes the formation of oligodendrocytes, a type of brain cell . Furthermore, it inhibits IL-6 production and degranulation of bone marrow-derived murine mast cells that express LXRβ .

Action Environment

The action of 24,25-Epoxy-cholesterol can be influenced by various environmental factors. For instance, the amount of dietary cholesterol can affect the levels of this compound and its impact on cholesterol homeostasis . Moreover, the compound’s action may be modulated by the presence of other molecules in the cellular environment, such as inhibitors of LSS .

安全和危害

未来方向

24,25-Epoxycholesterol plays a significant role in cholesterol homeostasis . It is unique among oxysterols in that it is produced in a shunt of the mevalonate pathway which also produces cholesterol . This oxysterol could be a potential therapeutic target for diseases like osteoporosis and demyelinating diseases .

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[(2S)-3,3-dimethyloxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSENKJZWYQXHBN-XVYZBDJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H]1C(O1)(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390608 | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

24,25-Epoxy-cholesterol | |

CAS RN |

77058-74-3 | |

| Record name | (24S,25)-Epoxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77058-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 24(S),25-Epoxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-2-[[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl]-6-(hydroxymethyl)phenol](/img/structure/B106421.png)